molecular formula C24H30F2N6O4S B13853408 O-Methyl Ticagrelor

O-Methyl Ticagrelor

货号: B13853408
分子量: 536.6 g/mol
InChI 键: AUZPMSLKWBPIOS-HMLJSJRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methyl Ticagrelor is a derivative of Ticagrelor, an oral antiplatelet agent belonging to the cyclopentyltriazolopyrimidine class. Ticagrelor is primarily used to prevent thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome. Unlike other P2Y12 receptor antagonists, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor .

准备方法

The synthesis of O-Methyl Ticagrelor involves several steps, starting with the preparation of key intermediates. One effective method includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization using a green reagent like Resin-NO2. The final steps involve condensation with a cyclopropylamine derivative and deprotection with hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity .

化学反应分析

O-Methyl Ticagrelor undergoes various chemical reactions, including:

科学研究应用

O-Methyl Ticagrelor has several scientific research applications:

作用机制

O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .

相似化合物的比较

O-Methyl Ticagrelor is compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel. Unlike clopidogrel and prasugrel, which require metabolic activation and bind irreversibly to the P2Y12 receptor, Ticagrelor binds rapidly and reversibly. This unique mode of action provides a faster onset and more potent inhibition of platelet aggregation. Similar compounds include:

This compound’s unique properties make it a valuable compound for both clinical and research applications, offering advantages over traditional P2Y12 receptor antagonists.

属性

分子式

C24H30F2N6O4S

分子量

536.6 g/mol

IUPAC 名称

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1

InChI 键

AUZPMSLKWBPIOS-HMLJSJRSSA-N

手性 SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

规范 SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。